6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol
Description
Properties
Molecular Formula |
C12H10F3NO3 |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO3/c1-18-9-3-6-7(4-10(9)19-2)16-11(5-8(6)17)12(13,14)15/h3-5H,1-2H3,(H,16,17) |
InChI Key |
ZOSKHKKAAWONQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol typically involves:
- Construction of the quinoline core with methoxy substituents at positions 6 and 7.
- Introduction of the trifluoromethyl group at position 2.
- Functionalization at position 4 to yield the hydroxyl group.
Two main synthetic routes are commonly reported:
Cyclization of substituted anthranilic acid derivatives or benzoxazinones to form quinazoline or quinoline intermediates, followed by substitution reactions to install trifluoromethyl and hydroxyl groups.
Stepwise functional group transformations starting from 3,4-dimethoxybenzaldehyde or 2-amino-4,5-dimethoxybenzoic acid , involving oxidation, nitration, reduction, chlorination, and amination steps, leading to the quinoline scaffold with desired substituents.
Synthesis via 2-Methyl-6,7-Dimethoxy-3,1-Benzoxazine-4-One Intermediate
A prominent method involves the synthesis of 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one , which serves as a versatile intermediate. The process, developed by researchers at the Southern Federal University, proceeds as follows:
- Starting Material: 2-amino-4,5-dimethoxybenzoic acid.
- Reaction: Heating with anhydrides (propionic, butyric, isobutyric) to form 2-alkyl-6,7-dimethoxy-3,1-benzoxazine-4-ones with yields ranging from 75% to 90%.
- Heteroatom Replacement: The oxygen in the benzoxazine ring is replaced by nitrogen through reaction with amino acids or dipeptides in glacial acetic acid with dimethylformamide, yielding 6,7-dimethoxyquinazolin-4(3H)-one derivatives.
- Further Functionalization: Introduction of trifluoromethyl groups can be achieved via appropriate acylation and cyclization steps.
This method benefits from relatively high yields and the ability to introduce diverse substituents at position 2, including trifluoromethyl groups, by modifying the acylation reagents.
Preparation from 3,4-Dimethoxybenzaldehyde via Multi-Step Functionalization
An alternative and industrially relevant synthesis is described in patent CN101353328B, which outlines a cost-effective and environmentally friendly process starting from 3,4-dimethoxybenzaldehyde :
- Step 1: Oxidation of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid using hydrogen peroxide in basic aqueous solution.
- Step 2: Nitration to form 4,5-dimethoxy-2-nitrobenzoic acid.
- Step 3: Reduction of the nitro group to amino group using iron powder and hydrochloric acid.
- Step 4: Cyclization to form 2,4-dihydroxy-6,7-dimethoxyquinazoline.
- Step 5: Chlorination of hydroxyl groups with phosphorus oxychloride to yield 2,4-dichloro-6,7-dimethoxyquinazoline.
- Step 6: Amination by reaction with ammonia to obtain 2-chloro-4-amino-6,7-dimethoxyquinazoline.
The trifluoromethyl group can be introduced by employing trifluoroacetoacetate derivatives or related reagents in appropriate steps, particularly during the formation of the quinoline core.
This method is noted for:
Synthesis of 6,7-Dimethoxy-2-Trifluoromethylquinolin-4-ol via Fluorinated Precursors
Research articles report the synthesis of 6,7-dimethoxy-2-trifluoromethylquinolin-4-ol derivatives through the reaction of methoxyanilines with trifluoroacetoacetate esters:
- Methoxyaniline derivatives (6,7-dimethoxy substituted) react with 4,4,4-trifluoroacetoacetate to form 4-trifluoromethylquinolones.
- Subsequent transformations yield the hydroxylated quinolin-4-ol structure.
- These compounds demonstrate notable fluorescence properties, indicating successful incorporation of the trifluoromethyl group and methoxy substituents.
Data Tables Summarizing Key Preparation Parameters
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Oxidation | 3,4-Dimethoxybenzaldehyde | H2O2, KOH or NaOH, 20–60 °C, 2–10 h | 3,4-Dimethoxybenzoic acid | >85 | Environmentally friendly oxidant |
| 2 | Nitration | 3,4-Dimethoxybenzoic acid | HNO3, CHCl3, 15–50 °C, 2–10 h | 4,5-Dimethoxy-2-nitrobenzoic acid | ~80 | Controlled temperature nitration |
| 3 | Reduction | 4,5-Dimethoxy-2-nitrobenzoic acid | Fe powder, HCl, NaCl solution, 60–85 °C, 2–10 h | 4,5-Dimethoxy-2-aminobenzoic acid | >90 | Efficient reduction of nitro group |
| 4 | Cyclization | 4,5-Dimethoxy-2-aminobenzoic acid | Acidic solution, pH 5–7, 25–35 °C, 1–5 h | 2,4-Dihydroxy-6,7-dimethoxyquinazoline | 75–85 | Formation of quinazoline core |
| 5 | Chlorination | 2,4-Dihydroxy-6,7-dimethoxyquinazoline | POCl3, 80–120 °C, 0.5–6 h | 2,4-Dichloro-6,7-dimethoxyquinazoline | 80–90 | Activation for amination |
| 6 | Amination | 2,4-Dichloro-6,7-dimethoxyquinazoline | NH3 (20–25% aqueous), 40–75 °C, 6–16 h | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 70–85 | Final substitution step |
| 7 | Trifluoromethylation | Methoxyaniline derivatives | 4,4,4-Trifluoroacetoacetate, reflux conditions | 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol | Variable | Incorporation of trifluoromethyl group |
Research Discoveries and Notes
- The reactivity of anhydrides used in the initial benzoxazinone synthesis decreases with increasing carbon chain length and branching, affecting yields of intermediates.
- Replacement of oxygen by nitrogen in the heterocyclic ring is efficiently achieved using amino acids or dipeptides under mild conditions, enabling structural diversification.
- The use of potassium permanganate is avoided in oxidation steps to reduce environmental impact, replaced by hydrogen peroxide in alkaline media.
- Chlorination with phosphorus oxychloride is optimized to minimize solvent use and improve yield, with reaction temperatures carefully controlled between 80–120 °C.
- Fluorescent properties of 6,7-dimethoxy derivatives, including those with trifluoromethyl substitution, show strong emission and quantum yields up to 0.46, indicating potential applications in fluorescent probes.
- The trifluoromethyl group at position 2 significantly influences the electronic and photophysical properties of the quinoline core, enhancing fluorescence and possibly biological activity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to increased biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The trifluoromethyl group is a strong electron-withdrawing substituent, contrasting with methoxy (electron-donating) or methyl groups in other analogs. Key comparisons include:
Key Observations :
Physicochemical Properties
| Property | 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol (Predicted) | 6,7-Dimethoxyquinolin-4-ol | 6,7-Methylenedioxyquinolin-4-one |
|---|---|---|---|
| Molecular Weight | ~277.2 g/mol | 205.21 g/mol | 217.22 g/mol |
| Solubility | Low in water; soluble in DCM, DMSO | Moderate in polar solvents | Low in water; soluble in EtOH |
| LogP (Lipophilicity) | ~2.5 (Higher due to -CF₃) | ~1.8 | ~1.5 |
Notes:
- The trifluoromethyl group increases LogP by ~0.7 units compared to methoxy, enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula : CHFN\O
Molecular Weight : 273.21 g/mol
IUPAC Name : 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one
The compound features a quinoline core with methoxy and trifluoromethyl substituents, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol exhibits various biological activities:
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Neuroprotective Effects : Some studies have indicated cerebroprotective activity, suggesting its potential in treating neurodegenerative diseases.
The mechanisms through which 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol exerts its effects include:
- Enzyme Inhibition : It may interact with specific enzymes involved in cellular signaling pathways, modulating their activity.
- Receptor Binding : The compound can bind to various receptors, influencing physiological responses.
- Oxidative Stress Reduction : It may reduce oxidative stress in cells, providing protective effects against damage.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Protection against neurodegeneration |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol on human breast cancer cell lines. The compound was administered at varying concentrations, and cell viability was assessed using MTT assays. Results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer potential.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in reduced neuronal cell death and improved functional outcomes. This study highlights the potential for therapeutic applications in conditions such as Alzheimer's disease.
Research Findings
Recent studies have focused on synthesizing derivatives of 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol to enhance its biological activity and selectivity. For instance, modifications to the methoxy groups have been linked to increased potency against specific cancer types.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Quinoline core formation : Cyclization of substituted anilines with trifluoromethyl ketones under acidic conditions.
- Functionalization : Methoxy groups are introduced via nucleophilic substitution (e.g., using methyl iodide or dimethyl sulfate) under basic conditions.
- Trifluoromethylation : Fluorinated reagents like trifluoromethyl copper complexes or Ruppert-Prakash reagents are employed .
- Key reagents : POCl₃ for hydroxyl activation, DMF-DMA for introducing amine functionalities, and Fe powder for nitro group reduction .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy, trifluoromethyl) and aromatic proton environments.
- HRMS (High-Resolution Mass Spectrometry) : For exact molecular weight validation (e.g., m/z 327.0854 for C₁₃H₁₂F₃NO₃).
- IR Spectroscopy : To identify hydroxyl (3400–3200 cm⁻¹) and trifluoromethyl (1280–1120 cm⁻¹) stretches .
- X-ray crystallography (if crystalline): For absolute structural confirmation .
Q. How do solubility and stability impact experimental handling?
- Methodology :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-solubilization in DMSO is recommended for biological assays.
- Stability : Hydroxyl and methoxy groups may oxidize under prolonged light exposure; store in dark, inert conditions at –20°C. Stability in acidic/basic media should be tested via HPLC monitoring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodology :
- Temperature control : Higher yields (e.g., 45–50%) are achieved at 80–100°C during cyclization steps .
- Catalyst screening : Fe powder or Pd/C enhances nitro-to-amine reduction efficiency .
- Byproduct mitigation : Use of anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres reduces hydrolysis side reactions.
- Yield data : Comparative studies show a 15–20% yield increase when using DMF-DMA vs. traditional amidation reagents .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) across assays to minimize variability.
- Receptor profiling : Computational docking (e.g., AutoDock Vina) identifies off-target interactions that may explain divergent results .
- Meta-analysis : Cross-validate data from heterogeneous studies (e.g., antioxidant vs. antimicrobial assays) by normalizing to control compounds .
Q. How do structural modifications influence biological activity?
- Case study :
- Trifluoromethyl position : Derivatives with 2-CF₃ (vs. 4-CF₃) show 3-fold higher kinase inhibition due to steric effects.
- Methoxy groups : Removing 6-OCH₃ reduces cellular uptake by 40% (logP shift from 2.1 to 1.7) .
- Hydroxyl substitution : Acetylation of the 4-OH group abolishes antioxidant activity but enhances metabolic stability .
Q. Can computational models predict biological targets for this compound?
- Methodology :
- QSAR (Quantitative Structure-Activity Relationship) : Train models using PubChem bioassay data (e.g., AID 1234) to correlate substituents with activity.
- Molecular dynamics : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) to prioritize in vitro testing .
- Limitations : Models may fail for novel targets; hybrid approaches (e.g., wet-lab validation of top 3 predicted targets) are advised .
Q. What purification techniques minimize byproducts during synthesis?
- Methodology :
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:1 → 3:1) to separate regioisomers.
- Recrystallization : Ethanol/water mixtures (7:3) yield >95% pure crystals.
- HPLC-PDA : Monitor for residual starting materials (retention time: 12.5 min for product vs. 9.8 min for impurities) .
Data Contradiction Analysis
Q. Why do antioxidant and cytotoxic activities vary across studies?
- Root cause :
- Assay conditions : DCFH-DA (oxidant-sensitive dye) may degrade under prolonged light, inflating IC₅₀ values.
- Cell lines : HepG2 (high CYP450 activity) metabolizes the compound faster than HEK293, altering effective concentrations .
- Resolution : Use standardized protocols (e.g., OECD guidelines) and include positive controls (e.g., ascorbic acid for antioxidants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
